molecular formula C18H18FNO2 B1327237 3'-Fluoro-2-morpholinomethyl benzophenone CAS No. 898750-41-9

3'-Fluoro-2-morpholinomethyl benzophenone

Cat. No. B1327237
M. Wt: 299.3 g/mol
InChI Key: CWEQZCADUFKDJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various fluorinated benzophenone derivatives and related compounds has been explored in several studies. For instance, the synthesis of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate involved a method that has been developed to study the electronic and spatial structure of this biologically active molecule . Similarly, an alternative approach to synthesize enantiomerically pure (3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one, a key intermediate in the synthesis of aprepitant, was described using diastereomeric salt crystallization and subsequent alkylation and cyclization steps . Another study reported the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride through amination and cyclization in a nonproton polar solvent, followed by acidification, which resulted in a high yield of 82.7% .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various analytical techniques. Single crystal X-ray analysis revealed that the molecule of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate exists in a monoclinic P21/c space group . The structure of (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone was confirmed by X-ray diffraction studies, showing that the piperidine and morpholine rings adopt a chair conformation . The synthesized 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride's structure was confirmed by IR and 1H NMR .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were optimized for various purposes, such as achieving high enantiopurity in the case of the aprepitant intermediate or high yield in the synthesis of 2-morpholinol hydrochloride . The reaction conditions were tailored to be robust and suitable for commercial scale implementation .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds were inferred from their molecular structures and the intermolecular interactions present in the crystals. Hirshfeld surface analysis was used to study these interactions for both the hepatitis B inhibitor and the novel bioactive heterocycle . The stability of the molecules was attributed to inter and intra-molecular hydrogen bonds . Additionally, the fluorinated benzophenone derivatives were evaluated for their multipotent properties against targets relevant to Alzheimer's disease, with some derivatives showing balanced micromolar potency .

Scientific Research Applications

Alzheimer's Disease Research

Fluorinated benzophenone derivatives, related to 3'-Fluoro-2-morpholinomethyl benzophenone, have shown promise as multipotent agents against Alzheimer's disease. These compounds, including derivatives like compound 12, demonstrated balanced micromolar potency against targets such as β-secretase and acetylcholinesterase, also countering intracellular ROS formation. Compound 12, in particular, is highlighted for its lack of toxic effects and potential as an effective anti-Alzheimer's drug candidate (Belluti et al., 2014).

Skin Health and Sunscreen Applications

Benzophenone-3, a compound related to 3'-Fluoro-2-morpholinomethyl benzophenone, is commonly used in sunscreens and skincare products. Studies have investigated the effects of this compound on skin cells, particularly in the context of skin extracellular matrix components. Research indicates that benzophenone-3 can cause changes at various levels, including collagen, decorin, elastin, and the expression or activity of certain enzymes. The study also explored the protective effects of rosmarinic acid against these changes (Galicka & Sutkowska-Skolimowska, 2021).

Photochemistry and Material Science

Benzophenone photophores, which are structurally related to 3'-Fluoro-2-morpholinomethyl benzophenone, have extensive applications in biological chemistry, bioorganic chemistry, and material science. Their unique photochemical properties enable applications like binding site mapping, target identification, proteome profiling, bioconjugation, and surface grafting. These photophores are also advantageous due to their low reactivity towards water, stability in ambient light, and convenient excitation at 365 nm (Dormán et al., 2016).

Antitumor Activity

Research on novel benzophenone derivatives, including those structurally similar to 3'-Fluoro-2-morpholinomethyl benzophenone, has shown potent cytotoxic and antitumor activities. These derivatives demonstrated significant activity against certain types of cancer cells in vitro and in vivo, indicating their potential in antitumor applications (Kumazawa et al., 1997).

properties

IUPAC Name

(3-fluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2/c19-16-6-3-5-14(12-16)18(21)17-7-2-1-4-15(17)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEQZCADUFKDJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643538
Record name (3-Fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Fluoro-2-morpholinomethyl benzophenone

CAS RN

898750-41-9
Record name (3-Fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.